1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃):
- Pyrazole ring protons (H-5) resonate at δ 8.2–8.4 ppm (singlet, 1H).
- Methyl group (C3-CH₃) appears as a singlet at δ 2.5–2.7 ppm (3H).
- Difluoroethyl (-CH₂CF₂H) protons split into complex multiplets:
13C NMR (100 MHz, CDCl₃):
- Pyrazole C-4 (sulfonyl-attached) at δ 145–148 ppm .
- CF₂H carbon at δ 118–122 ppm (t, J = 240 Hz).
- Methyl carbon at δ 12–14 ppm .
19F NMR (376 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry
- Molecular ion : m/z 228.97 [M]⁺ (calculated for C₆H₇ClF₂N₂O₂S).
- Fragmentation patterns:
Table 2: Characteristic Spectral Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 8.3 (s, H-5), δ 4.5 (dt, CH₂CF₂H) |
| 13C NMR | δ 146 (C-4), δ 120 (CF₂H) |
| IR | 1365 cm⁻¹ (S=O), 1120 cm⁻¹ (C-F) |
| MS | m/z 228.97 [M]⁺ |
Computational Molecular Modeling and Electronic Structure Analysis
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the electronic structure and reactive sites:
Electron Density Distribution
- The sulfonyl chloride group exhibits high electrophilicity (Mulliken charge: S = +1.2, Cl = -0.3).
- The pyrazole ring’s N1 atom carries a partial negative charge (-0.4), facilitating nucleophilic attack at the sulfonyl chloride.
Frontier Molecular Orbitals
- HOMO : Localized on the pyrazole ring and sulfonyl oxygen lone pairs.
- LUMO : Dominated by σ* antibonding orbitals of S-Cl and C-F bonds.
- HOMO-LUMO gap: 5.8 eV , indicating moderate reactivity.
Table 3: DFT-Calculated Bond Parameters
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| S-O | 1.44 | O-S-O: 119.2 |
| S-Cl | 1.99 | Cl-S-C4: 106.7 |
| C-F (difluoroethyl) | 1.35 | F-C-F: 108.5 |
Solvent Effects
Polar solvents (e.g., DMSO) stabilize the sulfonyl chloride’s electrophilicity by 12–15 kcal/mol compared to nonpolar media. Molecular dynamics simulations predict aggregation tendencies in aqueous solutions due to hydrophobic difluoroethyl groups.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2O2S/c1-4-5(14(7,12)13)2-11(10-4)3-6(8)9/h2,6H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDKAUYGTQUEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)Cl)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006462-96-9 | |
| Record name | 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the difluoromethylation of a pyrazole derivative. For instance, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one can be achieved using difluoromethylation reagents . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the formation of the desired product .
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: The pyrazole ring can undergo cross-coupling reactions with various aryl or alkyl halides in the presence of suitable catalysts.
Common reagents used in these reactions include metal catalysts (e.g., palladium, nickel), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide, toluene). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
Scientific Research Applications
1. Synthesis of Pharmaceuticals:
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce the difluoroethyl and sulfonyl chloride functionalities makes it valuable for creating novel drug candidates with enhanced biological activity. The sulfonyl chloride group can participate in nucleophilic substitution reactions, facilitating the introduction of diverse substituents that can modulate pharmacological properties.
2. Agrochemical Development:
In agrochemistry, 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride is utilized to develop herbicides and fungicides. The difluoroethyl group enhances the lipophilicity of the resulting compounds, improving their efficacy and stability in agricultural applications.
3. Biological Activity:
Research indicates that derivatives of this compound may exhibit significant biological activity. The presence of the difluoroethyl group can enhance metabolic stability and bioavailability, making it a promising scaffold for drug discovery targeting various diseases.
Case Study 1: Synthesis of Novel Drug Candidates
A study demonstrated the synthesis of a series of pyrazole derivatives using 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride as a key intermediate. These derivatives were evaluated for their anti-inflammatory properties, showing promising results in vitro against cyclooxygenase enzymes.
Case Study 2: Development of Agrochemicals
Research focused on the application of this compound in developing new herbicides showed that its derivatives exhibited enhanced efficacy against specific weed species. The introduction of the difluoroethyl group was crucial for improving the herbicidal activity.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application and the nature of its derivatives. Generally, the presence of the difluoroethyl group can enhance the compound’s stability and lipophilicity, potentially improving its interaction with biological targets . The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Sulfonyl Chlorides
Pyrazole sulfonyl chlorides are critical intermediates in synthesizing sulfonamides and sulfonate esters. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Substituent Effects on Reactivity: The 2,2-difluoroethyl group in the target compound increases electrophilicity compared to non-fluorinated analogs (e.g., ethyl or isopropyl derivatives), accelerating nucleophilic substitution reactions . The difluoromethyl analog (CAS: 957490-44-7) exhibits higher stability in aqueous environments due to reduced hydrolysis susceptibility, attributed to steric shielding by the difluoromethyl group .
Thermal Properties :
- The trifluoroethoxy-substituted analog (CAS: 1856031-47-4) has the highest predicted boiling point (365.3°C ) due to increased molecular weight and strong intermolecular interactions (e.g., dipole-dipole forces from fluorine) .
- The target compound’s boiling point is lower (~300°C), reflecting its smaller molecular size and fewer fluorine atoms .
Synthetic Utility :
- The target compound’s methyl group at C3 simplifies regioselective modifications, unlike analogs with substituents at C5 (e.g., 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride), which may hinder functionalization at adjacent positions .
- Bulkier analogs (e.g., isopropyl derivatives) are less favored in drug synthesis due to poor solubility but excel in creating thermally stable polymers .
Commercial Availability :
- The target compound is intermittently available, with suppliers like CymitQuimica listing it as “discontinued” in some regions, unlike more stable analogs (e.g., ethyl derivatives), which are widely stocked .
Research and Application Context
- Its fluorine atoms enhance membrane permeability in bioactive molecules.
- Agrochemicals : Fluorinated pyrazole sulfonyl chlorides are precursors to herbicides and fungicides. The difluoromethyl analog (CAS: 957490-44-7) is particularly effective in creating moisture-resistant formulations .
Biological Activity
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a difluoroethyl group and a pyrazole ring, suggests diverse biological activities. This compound has garnered attention for its potential therapeutic applications and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C6H7ClF2N2O2S |
| Molar Mass | 244.65 g/mol |
| CAS Number | 1006462-96-9 |
Biological Activity Overview
The biological activity of pyrazole derivatives, including 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride, has been extensively studied. Pyrazoles are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
- Anti-inflammatory Activity : Pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride have demonstrated significant inhibition of these cytokines in various studies .
- Antimicrobial Activity : Research has shown that certain pyrazole derivatives exhibit potent antibacterial effects against various pathogens including E. coli and Staphylococcus aureus. The presence of specific functional groups enhances their efficacy against these bacteria .
- Anticancer Properties : Some studies indicate that pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, making them candidates for cancer therapy .
Study 1: Anti-inflammatory Properties
In a study focused on the anti-inflammatory potential of pyrazoles, compounds similar to 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride were synthesized and tested. Results showed that these compounds inhibited TNF-α and IL-6 at concentrations significantly lower than traditional anti-inflammatory drugs like dexamethasone .
Study 2: Antimicrobial Efficacy
A series of pyrazole derivatives were evaluated for their antimicrobial activity against E. coli and S. aureus. The study found that certain modifications to the pyrazole structure enhanced antibacterial activity significantly, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Study 3: Anticancer Activity
Research involving the synthesis of novel pyrazole derivatives indicated promising results in inhibiting cancer cell proliferation. Compounds were tested against various cancer cell lines and exhibited IC50 values comparable to established chemotherapeutics .
Structure-Activity Relationship (SAR)
The biological activity of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride can be influenced by several structural features:
- Substituents on the Pyrazole Ring : Different substituents can enhance or diminish biological activity.
- Fluorine Substitution : The presence of fluorine atoms can improve lipophilicity and bioavailability.
Table: Summary of SAR Findings
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases potency |
| Alkyl Groups | Enhances solubility |
| Aromatic Rings | Improves interaction with targets |
Q & A
Basic: What are the recommended synthetic routes for preparing 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride, and how are reaction conditions optimized?
Methodological Answer:
The synthesis of pyrazole-sulfonyl chlorides typically involves sulfonation followed by chlorination. A validated method for analogous compounds (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride) uses thionyl chloride (SOCl₂) in dry toluene under nitrogen at 90°C for 2 hours, achieving >95% yield . For the target compound:
- Step 1: React 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole with chlorosulfonic acid under controlled cooling to form the sulfonic acid intermediate.
- Step 2: Treat with SOCl₂ in anhydrous toluene, ensuring moisture exclusion to prevent hydrolysis.
Optimization Tips: - Use excess SOCl₂ (20 equiv.) to drive the reaction to completion.
- Purify via repeated solvent evaporation (e.g., heptane/toluene mixtures) to remove residual SOCl₂ .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be observed?
Methodological Answer:
- ¹H/¹⁹F NMR:
- Mass Spectrometry (HRMS): Look for molecular ion [M+H]⁺ at m/z 268.99 (C₆H₇ClF₂N₂O₂S) with fragments corresponding to sulfonyl chloride (SO₂Cl) loss .
- IR Spectroscopy: Strong S=O stretches at 1360–1380 cm⁻¹ and 1140–1160 cm⁻¹ .
Advanced: How does the electron-withdrawing difluoroethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?
Methodological Answer:
The 2,2-difluoroethyl group enhances electrophilicity at the sulfonyl chloride via inductive effects, increasing reactivity toward nucleophiles (e.g., amines, alcohols). Comparative studies with non-fluorinated analogs show:
- Reaction Rate: 2–3× faster substitution in SN₂ reactions (e.g., with piperidine in THF at 25°C).
- Byproduct Mitigation: Fluorine’s electron-withdrawing effect reduces hydrolysis but may require stricter anhydrous conditions. Computational DFT analyses suggest a 15–20% increase in partial positive charge at the sulfur atom compared to ethyl-substituted analogs .
Advanced: How can researchers resolve contradictions in reported purity data for this compound?
Methodological Answer:
Discrepancies in purity (e.g., 95% vs. 98%) often arise from:
- Synthetic Route: Impurities from incomplete sulfonation (e.g., residual pyrazole starting material).
- Purification Method: Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (toluene/heptane) .
Resolution Workflow:
HPLC Analysis: Use a C18 column (ACN/water gradient) to quantify residual SOCl₂ or sulfonic acid.
Elemental Analysis: Confirm stoichiometry (C, H, N, S) to rule out non-volatile impurities .
Basic: What are the critical storage and handling protocols to ensure compound stability?
Methodological Answer:
- Storage: Keep in a dry, airtight container under nitrogen at -20°C to prevent hydrolysis. Avoid exposure to humidity or light .
- Handling: Use gloveboxes for transfers. If decomposition occurs (indicated by HCl gas release), discard immediately.
- Safety: Wear nitrile gloves and goggles; sulfonyl chlorides are corrosive and react violently with water .
Advanced: What computational methods are suitable for predicting the compound’s reactivity in multi-step syntheses?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify reactive sites .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
- Machine Learning: Train models on pyrazole-sulfonyl chloride reactivity datasets (e.g., Hammett σ constants for substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
